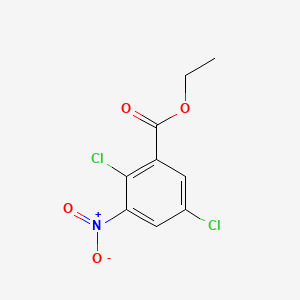

Ethyl 2,5-dichloro-3-nitrobenzoate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 2,5-dichloro-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)6-3-5(10)4-7(8(6)11)12(14)15/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXVBGDRUBBSBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570660 | |

| Record name | Ethyl 2,5-dichloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-51-4 | |

| Record name | Ethyl 2,5-dichloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2,5 Dichloro 3 Nitrobenzoate

Established Synthetic Pathways

The creation of ethyl 2,5-dichloro-3-nitrobenzoate relies on established and reproducible synthetic routes. These pathways are characterized by multi-step sequences that allow for the precise installation of the desired functional groups on the aromatic ring.

Multi-Step Approaches from Substituted Benzoic Acid Precursors

A common and logical approach to synthesizing this compound begins with a substituted benzoic acid. truman.edu This multi-step process allows for controlled modifications of the starting material. For instance, a synthesis could commence with 2,5-dichlorobenzoic acid, which then undergoes nitration. Alternatively, a precursor like 5-chloro-3-nitro-salicylic acid can be used, where the hydroxyl group is subsequently replaced by a chlorine atom. google.com The general principle involves starting with a molecule that already possesses some of the required substituents and then methodically adding the remaining groups. This stepwise approach is fundamental in managing the regiochemistry of the reactions. youtube.com

Regioselective Halogenation and Nitration Strategies

The precise placement of the chloro and nitro groups on the benzene (B151609) ring is critical and is governed by the principles of electrophilic aromatic substitution. The directing effects of the substituents already present on the ring guide the position of the incoming groups. For example, in the nitration of a dichlorinated benzene derivative, the existing chlorine atoms will direct the incoming nitro group to specific positions. researchgate.net Achieving high regioselectivity is a key challenge. Classical nitration conditions, often involving a mixture of nitric acid and sulfuric acid, are frequently employed. truman.edu The choice of halogenating agent is also crucial for selectively introducing chlorine atoms at the desired positions. A process for producing 2,5-dichloro-3-nitro-benzoic acid involves reacting 5-chloro-3-nitro-salicylic acid with a chlorinating agent. google.com

Esterification Techniques for Ethyl Ester Formation

The final step in the synthesis is the formation of the ethyl ester. This is typically achieved through Fischer esterification, where the carboxylic acid (2,5-dichloro-3-nitrobenzoic acid) is reacted with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.comgoogle.com The reaction is an equilibrium process, and to drive it towards the product side, it is often heated to reflux. chemicalbook.com Another technique involves the use of an entraining liquid like toluene (B28343) to remove the water formed during the reaction by azeotropic distillation, thereby increasing the yield of the ester. google.com A patent describes dissolving 2-chloro-3-nitrobenzoic acid in ethanol, adding sulfuric acid, and heating the mixture at reflux for 24 hours to obtain ethyl 2-chloro-3-nitrobenzoate (B8449086) in a 90% yield. chemicalbook.com

Optimization of Reaction Parameters and Conditions

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. This involves a systematic study of how different variables affect the outcome of the synthesis.

Influence of Temperature and Reagent Stoichiometry on Yield and Selectivity

Temperature plays a critical role in controlling the regioselectivity of nitration. Electrophilic aromatic substitution reactions are often temperature-sensitive, and maintaining a low temperature (e.g., 0°C or below) can favor the formation of the desired isomer and minimize the production of unwanted side products. truman.edu For instance, in the nitration of benzoic acid, keeping the temperature cold is crucial to prevent the formation of ortho products. truman.edu The stoichiometry of the reagents, particularly the nitrating agent, must also be carefully controlled. Using a slight excess of the nitrating agent can ensure the complete conversion of the starting material. researchgate.net In the esterification step, the molar ratio of the alcohol to the carboxylic acid can influence the equilibrium position and, consequently, the yield. google.com

Below is a table summarizing the reaction conditions for the synthesis of a related compound, ethyl 2-chloro-3-nitrobenzoate, which highlights the importance of specific parameters.

| Parameter | Value | Reference |

| Starting Material | 2-chloro-3-nitrobenzoic acid | chemicalbook.com |

| Reagent | Ethanol | chemicalbook.com |

| Catalyst | Sulfuric acid | chemicalbook.com |

| Temperature | 15 - 30°C (initial), then reflux | chemicalbook.com |

| Reaction Time | 24 hours | chemicalbook.com |

| Yield | 90% | chemicalbook.com |

Catalytic Approaches in Synthetic Sequences

Catalysts are integral to many of the steps in the synthesis of this compound. In the nitration step, sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. truman.edu Similarly, in the esterification reaction, a strong acid catalyst like sulfuric acid or a toluenesulfonic acid is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. google.com In some synthetic routes, a catalyst such as an N,N-dialkylcarboxylic acid amide or a tertiary amine is used in the chlorination step when converting a salicylic (B10762653) acid derivative. google.com The choice of catalyst can significantly impact the reaction rate and, in some cases, the selectivity of the transformation.

The following table outlines the catalysts used in key synthetic steps.

| Reaction Step | Catalyst | Function | Reference |

| Nitration | Sulfuric Acid (H₂SO₄) | Generates nitronium ion (NO₂⁺) | truman.edu |

| Esterification | Sulfuric Acid (H₂SO₄) or Toluene Sulfonic Acid | Protonates carbonyl group | google.com |

| Chlorination | N,N-dialkylcarboxylic acid amide or tertiary amine | Facilitates replacement of hydroxyl group | google.com |

Exploration of Novel Synthetic Routes and Green Chemistry Principles

The pursuit of more efficient, safer, and environmentally benign chemical processes has driven the exploration of novel synthetic pathways and the application of green chemistry principles to the synthesis of this compound. Traditional methods for synthesizing this compound and its precursors often rely on harsh reagents and produce significant waste. This section explores modern alternatives that aim to mitigate these issues.

A conventional approach to synthesizing this compound involves a two-step process: the nitration of 2,5-dichlorobenzoic acid to yield 2,5-dichloro-3-nitrobenzoic acid, followed by Fischer-Speier esterification with ethanol using a strong acid catalyst like sulfuric acid. google.com However, this method is fraught with environmental and safety concerns, primarily due to the use of corrosive mixed acids (sulfuric and nitric acid) in the nitration step, which generates substantial acidic waste. researchgate.netnih.gov

Novel synthetic routes are being investigated to overcome the limitations of traditional methods. One patented approach for the production of the key intermediate, 2,5-dichloro-3-nitrobenzoic acid, starts from 5-chloro-3-nitro-salicylic acid. google.com This precursor is reacted with a chlorinating agent, such as thionyl chloride, in the presence of a catalyst to produce the corresponding acid chloride, which is then saponified to yield the desired product. google.com Another alternative route involves the oxidation of 1,4-dimethyl-2,5-dichloro-3-nitrobenzene with aqueous nitric acid at elevated temperatures. google.com

The principles of green chemistry offer a framework for improving the synthesis of this compound by reducing waste, using less hazardous materials, and improving energy efficiency. Key areas for improvement are the nitration and esterification steps.

Greener Nitration Approaches:

Traditional nitration with mixed nitric and sulfuric acids is effective but environmentally problematic. researchgate.net Research into greener nitration focuses on replacing the homogeneous acid catalyst system. Solid acid catalysts, such as zeolites, sulfated metal oxides, and ion-exchange resins, are promising alternatives. psu.eduresearchgate.net These catalysts are often reusable, non-corrosive, and can lead to higher selectivity, thereby reducing the formation of unwanted by-products. researchgate.netpsu.edu The use of alternative nitrating agents and reaction conditions, such as microwave irradiation or sonication, can also enhance reaction rates and reduce energy consumption. researchgate.netnih.gov

Table 1: Comparison of Nitration Methods for Aromatic Compounds

| Method | Catalyst/Reagent | Solvent | Advantages | Disadvantages |

|---|---|---|---|---|

| Conventional | Mixed Acid (HNO₃/H₂SO₄) | None | High reactivity | Corrosive, large acid waste stream, low regioselectivity |

| Green Alternative | Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia) | Often solvent-free | Reusable catalyst, reduced waste, improved selectivity, non-corrosive | Catalyst deactivation can occur |

| Green Alternative | Nitric Acid with Microwave/Ultrasound | Solvent-free or green solvents | Reduced reaction times, lower energy consumption | Specialized equipment required |

Greener Esterification Approaches:

The classic Fischer-Speier esterification, while widely used, typically requires a stoichiometric amount of a strong acid catalyst and can be energy-intensive due to the need for reflux conditions to remove water. derpharmachemica.com Greener esterification methods focus on replacing homogeneous catalysts with heterogeneous ones and employing more benign reaction conditions. Solid acid catalysts like Dowex H+ resins have proven effective for esterification, offering the advantages of easy separation and reusability. nih.gov Other innovative and eco-friendly methods include the use of deep eutectic solvents (DES) which can act as both the solvent and catalyst, and solvent-free reactions using supported iron oxide nanoparticles as a recoverable catalyst. researchgate.netmdpi.com The use of microwave assistance can also dramatically shorten reaction times for esterification processes. researchgate.net

Table 2: Comparison of Esterification Methods for Aromatic Carboxylic Acids

| Method | Catalyst/Reagent | Solvent | Advantages | Disadvantages |

|---|---|---|---|---|

| Conventional (Fischer-Speier) | Sulfuric Acid | Excess Alcohol | Inexpensive, widely applicable | Corrosive, difficult catalyst removal, high energy use |

| Green Alternative | Solid Acid Catalyst (e.g., Dowex H+) | Alcohol | Reusable catalyst, simple work-up, non-corrosive | May require longer reaction times |

| Green Alternative | Deep Eutectic Solvents (DES) | DES | Acts as solvent and catalyst, biodegradable | Higher initial cost, potential viscosity issues |

| Green Alternative | Supported Nanoparticle Catalyst (e.g., Fe₂O₃ on SBA-15) | Solvent-free | High efficiency, recoverable catalyst, solventless | Catalyst preparation required |

| Green Alternative | Microwave-Assisted | Alcohol | Rapid heating, significantly reduced reaction times | Requires specialized microwave reactor |

By integrating these novel routes and green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the modern chemical industry's goals of minimizing environmental impact while maintaining high efficiency and product quality.

Chemical Reactivity and Organic Transformations of Ethyl 2,5 Dichloro 3 Nitrobenzoate

Catalytic Transformations

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. In the context of Ethyl 2,5-dichloro-3-nitrobenzoate, these reactions allow for the selective formation of new bonds at the chlorinated positions of the benzene (B151609) ring. The general mechanism involves an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The presence of two chlorine atoms on the aromatic ring of this compound introduces the challenge of site-selectivity in cross-coupling reactions. The relative reactivity of the C-Cl bonds is influenced by the electronic environment of the carbon atoms to which they are attached. Generally, the oxidative addition step, which is often rate-determining, is favored at the more electrophilic carbon center. The electron-withdrawing nature of the nitro and ester groups significantly influences the electrophilicity of the adjacent carbon atoms.

Computational studies and experimental observations on similar polyhalogenated heteroaromatics suggest that the site of coupling can often be predicted by analyzing the electronic properties of the substrate. Factors such as the bond dissociation energy of the C-Cl bonds and the steric hindrance around each halogen atom also play a crucial role in determining which chlorine atom will preferentially react. For di- and tri-halogenated aromatic compounds, the reaction selectivity can be highly dependent on the specific reaction conditions and the nature of the catalyst and coupling partner used.

In cases of polyhalogenated substrates, ligands can be used to control the regioselectivity of the coupling. For example, certain ligands may favor coupling at a sterically less hindered position, while others might promote reaction at a more electronically activated site. The development of specialized ligands has enabled regiodivergent syntheses, allowing for the selective formation of different isomers from a common starting material by simply changing the ligand. This level of control is highly valuable in the synthesis of complex molecules where precise substitution patterns are required.

Reduction Reactions of the Nitro Group to Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group, a transformation of significant synthetic utility as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. This conversion opens up new avenues for further functionalization of the aromatic ring.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method employs a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas.

Metal-Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl) are effective for this reduction.

Other Reducing Agents: A variety of other reagents can also be used, including sodium hydros

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms

The reaction mechanisms involving ethyl 2,5-dichloro-3-nitrobenzoate are primarily centered on the transformations of its functional groups: the nitro group, the ester, and the chloro substituents on the benzene (B151609) ring.

Mechanistic Studies on Aromatic Nitration Regioselectivity

The synthesis of this compound involves the nitration of ethyl 2,5-dichlorobenzoate. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the existing substituents on the benzene ring. The chloro groups are ortho-, para-directing but deactivating, while the ethyl carboxylate group is a meta-director and also deactivating.

In the case of 2,5-dichlorobenzoate, the positions ortho and para to the chloro groups are positions 1, 3, 4, and 6. The positions meta to the ethyl carboxylate group are positions 3 and 5. The confluence of these directing effects strongly favors the introduction of the nitro group at the 3-position. A study on the nitration of 2,5-dichlorobenzenesulfonic acid derivatives showed that the nitro group enters at the position meta to the sulfonic acid group, which is electronically similar to a carboxylate group. njit.edu This supports the prediction of 3-position nitration for 2,5-dichlorobenzoate.

The mechanism of nitration typically involves the formation of a nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst, such as sulfuric acid. The nitronium ion then attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the regioselectivity. For nitration at the 3-position of ethyl 2,5-dichlorobenzoate, the positive charge of the arenium ion can be delocalized without being placed on the carbon atom bearing the electron-withdrawing carboxylate group, which would be highly destabilizing.

Characterization of Transition States in Substitution Reactions

Kinetic and Mechanistic Insights into Catalytic Hydrogenation

The catalytic hydrogenation of aromatic nitro compounds like this compound to the corresponding aniline (B41778) is a well-established transformation, though specific mechanistic details for this substrate are not published. The generally accepted mechanism for the hydrogenation of nitroaromatics on the surface of a heterogeneous catalyst (e.g., Pd, Pt, Ni) involves a series of reduction steps. researchgate.net

The reaction pathway is believed to proceed through the following intermediates:

Nitrosobenzene derivative: The nitro group is first reduced to a nitroso group.

Phenylhydroxylamine derivative: The nitroso group is further reduced to a hydroxylamine (B1172632).

Aniline derivative: Finally, the hydroxylamine is reduced to the amino group.

Kinetic studies on the hydrogenation of other substituted nitrobenzenes have suggested that the rate-limiting step can vary depending on the catalyst and reaction conditions. researchgate.net For some systems, the conversion of the arylhydroxylamine to the final amine has been identified as the rate-determining step. researchgate.net

Quantitative Kinetic Studies of Chemical Transformations

Quantitative kinetic data for the chemical transformations of this compound are scarce in the literature. The following sections outline the expected kinetic behavior based on studies of analogous reactions.

Determination of Reaction Rate Laws and Rate Constants

For a given transformation of this compound, the rate law and rate constants would need to be determined experimentally. For instance, in a nucleophilic aromatic substitution reaction with a nucleophile (Nu⁻), the reaction would likely follow a second-order rate law:

Rate = k[this compound][Nu⁻]

A kinetic study on the base-catalyzed hydrolysis of a structurally related compound, ethyl 2-nitro-4-trifluoromethylbenzenesulphenate, found that the reaction was first order in both the ester and the hydroxide (B78521) ion. rsc.org This suggests that similar kinetic behavior could be anticipated for the hydrolysis of this compound.

The following table presents hypothetical rate data for a substitution reaction to illustrate how the rate law would be determined.

| Experiment | [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

Calculation of Activation Energies and Thermodynamic Parameters

The activation energy (Ea) and other thermodynamic parameters for a reaction of this compound would be determined by studying the effect of temperature on the reaction rate. By measuring the rate constant (k) at different temperatures, the activation energy can be calculated using the Arrhenius equation:

k = A * e(-Ea/RT)

where A is the pre-exponential factor, R is the ideal gas constant, and T is the temperature in Kelvin. A plot of ln(k) versus 1/T would yield a straight line with a slope of -Ea/R.

Thermodynamic parameters such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) could then be determined using the Eyring equation. These parameters would provide deeper insight into the transition state of the reaction.

The following table shows hypothetical data for the temperature dependence of a reaction involving this compound.

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | ln(k) | 1/T (K⁻¹) |

| 298 | 0.010 | -4.61 | 0.00336 |

| 308 | 0.025 | -3.69 | 0.00325 |

| 318 | 0.058 | -2.85 | 0.00314 |

From a plot of this data, the activation energy and other thermodynamic parameters could be calculated, providing a quantitative understanding of the reaction's energetic landscape.

Analysis of Solvent Effects on Reaction Kinetics and Equilibria

The solvent in which a reaction is conducted can profoundly influence its rate, and in the case of reversible reactions, the position of the chemical equilibrium. These solvent effects arise from the differential solvation of the reactants, transition states, and products. The polarity, polarizability, hydrogen-bonding capability, and viscosity of the solvent are key properties that dictate the extent of these interactions. In the context of reactions involving this compound, such as its synthesis via esterification or its participation in nucleophilic aromatic substitution (SNAr) reactions, the choice of solvent is a critical parameter for process optimization.

General Principles of Solvent Effects on Reaction Kinetics

The rate of a chemical reaction is intimately linked to the activation energy (ΔG‡), which is the energy difference between the reactants and the transition state. Solvents can alter the activation energy by stabilizing or destabilizing the transition state relative to the reactants.

For instance, in the esterification of 2,5-dichloro-3-nitrobenzoic acid with ethanol (B145695) to form this compound, the reaction proceeds through a tetrahedral intermediate. The transition states leading to and from this intermediate are typically more polar than the initial reactants (the carboxylic acid and alcohol). Consequently, polar solvents are expected to stabilize these transition states more effectively than the reactants, thereby lowering the activation energy and increasing the reaction rate. Protic solvents, which can act as both hydrogen-bond donors and acceptors, can play a particularly complex role by solvating the reactants and intermediates, and in some cases, participating directly in the reaction mechanism, for example, by facilitating proton transfer.

In the case of SNAr reactions where this compound acts as a substrate, a highly polar transition state, often a Meisenheimer complex, is formed. The stability of this anionic intermediate is greatly enhanced by polar aprotic solvents, which can effectively solvate cations while leaving the nucleophile relatively "bare" and more reactive. In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and thus slow the reaction rate.

Solvent Effects on Reaction Equilibria

For reversible reactions, the solvent can shift the position of the equilibrium by differentially solvating the reactants and products. According to Le Châtelier's principle, if a solvent stabilizes the products more than the reactants, the equilibrium will shift to the right, favoring product formation.

In the esterification of 2,5-dichloro-3-nitrobenzoic acid, water is formed as a byproduct. The removal of water, for instance by using a solvent that forms an azeotrope with water, can drive the equilibrium towards the formation of the ethyl ester product. The dielectric constant of the medium can also influence the equilibrium constant.

Research Findings on Related Systems

While specific kinetic and equilibrium data for reactions of this compound across a range of solvents are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous systems. For example, research on the kinetics of nucleophilic substitution reactions of other activated aromatic halides has demonstrated significant solvent-dependent rate variations.

Studies on the reaction of 2,4-dinitrochlorobenzene with piperidine (B6355638) in various aprotic solvents have shown that the second-order rate coefficients can be correlated with solvent parameters such as the Dimroth-Reichardt ET(30) parameter, which is a measure of solvent polarity. rsc.org This suggests that for similar SNAr reactions involving this compound, a similar correlation might be expected.

Furthermore, investigations into the esterification of other carboxylic acids, such as citric acid and succinic acid with ethanol, have highlighted the importance of temperature and catalyst concentration. researchgate.netresearchgate.net While these studies did not focus on a broad range of solvents, they underscore the complexity of the reaction kinetics, which often involve multiple reversible steps. researchgate.netresearchgate.net

The table below illustrates the expected qualitative effects of different solvent types on the kinetics of a hypothetical SNAr reaction involving this compound.

| Solvent Type | Dielectric Constant (ε) | Expected Effect on SNAr Rate | Rationale |

| Nonpolar (e.g., Hexane) | Low | Slow | Poor solvation of the polar transition state. |

| Polar Aprotic (e.g., DMSO, DMF) | High | Fast | Strong stabilization of the polar transition state; minimal solvation of the nucleophile. |

| Polar Protic (e.g., Ethanol, Water) | High | Variable | Can stabilize the transition state but also solvates and deactivates the nucleophile via hydrogen bonding. |

The following table presents hypothetical rate constants for the formation of this compound from 2,5-dichloro-3-nitrobenzoic acid and ethanol in different solvents to illustrate the potential magnitude of solvent effects.

| Solvent | Dielectric Constant (ε) at 25°C | Hypothetical Relative Rate Constant (krel) |

| Toluene (B28343) | 2.4 | 1 |

| Dichloromethane | 9.1 | 15 |

| Acetone | 21 | 50 |

| N,N-Dimethylformamide (DMF) | 37 | 200 |

| Dimethyl Sulfoxide (DMSO) | 47 | 500 |

It is important to emphasize that these tables are illustrative and based on general principles of physical organic chemistry. Detailed experimental studies are required to quantify the precise effects of solvents on the kinetics and equilibria of reactions involving this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure and properties of molecules. DFT methods are chosen for their balance of computational cost and accuracy in describing electron correlation. For a molecule such as Ethyl 2,5-dichloro-3-nitrobenzoate, these calculations would typically be performed using a basis set like 6-311++G(d,p) to ensure a precise description of the electronic distribution, including polarization and diffuse functions, which are crucial for anions and systems with lone pairs.

DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack, thereby elucidating the reactivity and regioselectivity of this compound. Reactivity descriptors derived from conceptual DFT, such as Fukui functions and dual descriptors, identify specific atomic sites prone to reaction. For instance, the analysis would likely indicate that the carbon atoms of the aromatic ring are the most susceptible to nucleophilic aromatic substitution (SNAr), a common reaction for electron-deficient rings. The nitro group strongly activates the ring for such attacks, while the chlorine atoms act as leaving groups. The calculations would quantify the activation barriers for substitution at different positions, predicting the most favorable reaction pathway.

Table 1: Hypothetical Reactivity Indices for this compound (Note: This table is illustrative, as specific experimental or calculated data for this exact molecule is not publicly available.)

| Atomic Site (Ring Carbon) | Fukui Index (f-) for Nucleophilic Attack | Predicted Reactivity |

| C1 (with CO₂Et) | Low | Low |

| C2 (with Cl) | High | High |

| C3 (with NO₂) | Low | Low |

| C4 | Moderate | Moderate |

| C5 (with Cl) | High | High |

| C6 | Moderate | Moderate |

Understanding the charge distribution and the nature of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting chemical behavior.

Charge Distribution: A Natural Bond Orbital (NBO) analysis or Mulliken population analysis would reveal the partial atomic charges. In this compound, the nitro group, being a powerful electron-withdrawing group, would lead to a significant polarization of the benzene (B151609) ring, making the ring carbons electron-deficient. The oxygen atoms of the nitro and ester groups, along with the chlorine atoms, would carry negative partial charges, while the nitrogen and the carbonyl carbon would be positively charged. This charge distribution influences the molecule's electrostatic interactions with other reagents.

Frontier Molecular Orbitals (HOMO-LUMO): The FMOs are key to understanding electronic transitions and reactivity.

LUMO: For nitroaromatic compounds, the LUMO is typically localized on the aromatic ring and the nitro group. Its low energy level (ELUMO) signifies the molecule's ability to accept electrons, a characteristic feature of compounds susceptible to reduction and nucleophilic attack. The ELUMO is a crucial parameter in quantitative structure-activity relationship (QSAR) models for predicting the toxicity and mutagenicity of nitroaromatics, as it relates to their ability to undergo bioreduction.

HOMO: The HOMO is generally associated with the more electron-rich parts of the molecule, possibly involving the lone pairs on the chlorine atoms or the ester group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite its electrons to a higher energy state.

Table 2: Hypothetical Frontier Orbital Properties for this compound (Note: This table is illustrative.)

| Parameter | Predicted Value (eV) | Implication |

| EHOMO | -8.5 | Electron-donating capability |

| ELUMO | -3.2 | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 5.3 | High kinetic stability, moderate reactivity |

The three-dimensional structure and conformational flexibility of this compound are determined by the rotational barriers around its single bonds, primarily the C-C bond connecting the ester group to the ring and the C-N bond of the nitro group. A potential energy surface scan would be performed by systematically rotating these bonds to identify the most stable conformers (energy minima) and the transition states connecting them.

For the ester group, steric hindrance from the adjacent chlorine atom at the C2 position would likely force the ethyl group to adopt a specific orientation relative to the plane of the benzene ring. Similarly, the nitro group's orientation can be influenced by steric and electronic interactions with its neighbors. The results of this analysis are crucial for understanding how the molecule might fit into an enzyme's active site or pack in a crystal lattice.

Molecular Dynamics Simulations for System Behavior (General applicability)

While quantum mechanics is excellent for studying individual molecules, molecular dynamics (MD) simulations are used to explore the behavior of a larger system over time. For this compound, MD simulations could model its interaction with a solvent (e.g., water or an organic solvent) to predict its solvation properties and diffusion behavior. In a biological context, MD simulations could be used to study its transport across a cell membrane or its binding dynamics within the active site of a target protein, such as a reductase enzyme. These simulations rely on force fields, which are sets of parameters that approximate the potential energy of the system, allowing for the simulation of thousands of atoms over nanoseconds or longer.

In Silico Approaches for Mechanistic Postulation and Virtual Screening

In silico methods are invaluable for proposing reaction mechanisms and for screening large libraries of compounds for potential biological activity.

Mechanistic Postulation: For a known reaction of this compound, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies for each step. For example, in the reduction of the nitro group, a key step in the metabolic activation of many nitroaromatics, calculations can elucidate the stepwise transfer of electrons and protons to form nitroso, hydroxylamino, and ultimately amino derivatives.

Virtual Screening: If this compound were being investigated as a precursor for drug development, virtual screening techniques could be employed. Using the computationally determined 3D structure and electronic properties of the molecule, it could be "docked" into the binding sites of various protein targets. This process predicts the binding affinity and orientation, helping to prioritize compounds for further experimental testing and saving significant time and resources in the drug discovery pipeline.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For Ethyl 2,5-dichloro-3-nitrobenzoate, ¹H NMR would identify the chemical environment of the hydrogen atoms on the aromatic ring and the ethyl group, while ¹³C NMR would provide information on the carbon skeleton.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the two non-equivalent aromatic protons and the quartet and triplet signals characteristic of the ethyl ester group (-OCH₂CH₃). The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitro group.

¹³C NMR: A carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the substituted benzene (B151609) ring.

While the synthesis of this compound has been described, the specific chemical shift values, coupling constants, and integration data from ¹H and ¹³C NMR analyses are not detailed in the available literature. google.com

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | Data not available | Data not available |

| Aromatic-H | Data not available | Data not available |

| -OCH₂CH₃ | Data not available | Quartet (q) |

| -OCH₂CH₃ | Data not available | Triplet (t) |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=O stretching: A strong absorption band for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹.

N-O stretching: Strong, distinct bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂), usually found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-O stretching: An absorption band for the ester C-O bond.

C-Cl stretching: Absorptions corresponding to the carbon-chlorine bonds.

Aromatic C=C and C-H stretching: Bands characteristic of the substituted benzene ring.

Specific frequencies for these functional groups in this compound are not reported in the reviewed sources.

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Ester C=O Stretch | Data not available |

| Asymmetric NO₂ Stretch | Data not available |

| Symmetric NO₂ Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

UV-Visible Spectroscopy for Electronic Structure Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro-substituted dichlorobenzene ring, a chromophore, would allow this compound to absorb light in the UV region. The spectrum would illustrate the wavelengths of maximum absorbance (λmax), which are characteristic of the compound's electronic structure. However, specific λmax values for this compound are not documented in the available literature.

Mass Spectrometry for Molecular Weight Confirmation and Degradation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It is crucial for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular weight of this compound is 264.06 g/mol . A high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. While this technique is standard for chemical characterization, specific mass spectrometry data, including fragmentation patterns for this compound, have not been published.

LC-MS/MS for Identification of Transient Intermediates

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying compounds in complex mixtures. In the context of this compound, it could be used to monitor the progress of reactions where it is used as a starting material, helping to identify transient intermediates and byproducts. google.com There are, however, no specific studies in the available literature that use LC-MS/MS to analyze the degradation or reaction pathways of this particular compound.

Thermal Analysis Techniques for Phase Behavior Studies

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of chemical compounds by measuring their physical properties as a function of temperature. For a compound such as this compound, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide critical insights into its phase behavior, thermal stability, and purity. However, a review of available scientific literature does not yield specific experimental data from thermal analysis studies conducted on this compound. The following discussion, therefore, outlines the principles of these techniques and the nature of the data that would be obtained from such an analysis.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. A DSC analysis of this compound would be instrumental in identifying its melting point, heat of fusion, and any solid-state phase transitions.

A typical DSC thermogram for a pure crystalline compound exhibits a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting temperature, and the area under the peak is proportional to the heat of fusion. The sharpness of the melting peak can also provide an indication of the compound's purity. Impurities typically lead to a broadening of the melting peak and a depression of the melting point.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and composition of a material. When applied to this compound, TGA would reveal the temperature at which the compound begins to decompose and the kinetics of its thermal degradation.

The output from a TGA experiment is a curve plotting mass against temperature. A stable compound will show a horizontal line, indicating no mass loss, until the decomposition temperature is reached. At this point, a sharp drop in mass would be observed as the compound decomposes into volatile products. The temperature at which this mass loss begins provides a measure of the compound's thermal stability.

Expected Data from Thermal Analysis

In the absence of experimental data for this compound, the following table illustrates the type of information that would be generated from DSC and TGA analyses. The values presented are hypothetical and serve only to demonstrate the format of the data.

| Thermal Property | Technique | Expected Observation |

| Melting Point (T_m) | DSC | A sharp endothermic peak. |

| Heat of Fusion (ΔH_fus) | DSC | The integrated area under the melting peak. |

| Decomposition Temperature (T_d) | TGA | The onset temperature of mass loss. |

| Residual Mass | TGA | The percentage of mass remaining at the end of the analysis. |

A comprehensive thermal analysis would provide a detailed fingerprint of this compound's phase behavior, which is essential for its proper handling, storage, and application in further chemical synthesis or material science.

Role As a Synthetic Intermediate in Advanced Chemical Synthesis

Precursor to Complex Aromatic Systems

The distinct reactivity of each functional group on the Ethyl 2,5-dichloro-3-nitrobenzoate scaffold allows for its elaboration into a wide array of intricate aromatic compounds.

This compound serves as a foundational building block for benzoate (B1203000) derivatives with multiple functionalities. The existing groups can be transformed or used to introduce new substituents in a controlled manner.

One of the most common and useful transformations is the selective reduction of the nitro group. This reaction converts the nitro-functionalized aromatic ring into an aniline (B41778) derivative, which is a key intermediate for a vast range of further chemical modifications. For instance, the reduction of this compound to Ethyl 3-amino-2,5-dichlorobenzoate can be efficiently achieved using iron powder in the presence of an acid or an ammonium (B1175870) salt like ammonium chloride. liu.se This transformation is summarized in the reaction below:

Reaction Scheme: Reduction of this compound

| Reactant | Reagents | Product |

|---|

The resulting amino group can then be used in a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions to introduce other functional groups, or acylation to form amides.

Furthermore, the chlorine atoms on the ring are susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the activating effect of the electron-withdrawing nitro and ester groups. This allows for the introduction of oxygen, sulfur, or nitrogen nucleophiles. A documented example involves the reaction of this compound with a thiol, such as phenylmethanethiol, in the presence of a base like potassium carbonate. researchgate.net This reaction proceeds regioselectively to displace one of the chlorine atoms, yielding a thioether derivative. researchgate.net

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. This compound is a valuable precursor for these structures, primarily through the intermediacy of Ethyl 3-amino-2,5-dichlorobenzoate. liu.se

Thiazoles: The amino group of Ethyl 3-amino-2,5-dichlorobenzoate can be further elaborated to construct heterocyclic rings. For example, it can be a key component in Hantzsch thiazole (B1198619) synthesis or similar cyclocondensation reactions. In synthetic routes for protein kinase inhibitors, this aniline intermediate is used in multi-step sequences that culminate in the formation of a thiazole ring attached to the benzoate core. liu.se The general strategy involves converting the aniline into a thioamide, followed by cyclization with an α-haloketone, or by direct cyclocondensation with appropriate reagents. liu.se

Benzimidazoles: While direct synthesis from this compound is not explicitly detailed in the provided search results, the formation of the 3-amino derivative is the critical step for benzimidazole (B57391) synthesis. The resulting Ethyl 3-amino-2,5-dichlorobenzoate possesses an amino group adjacent to a potential reaction site. For benzimidazole formation, this aniline could react with a carboxylic acid or its derivative (like an aldehyde followed by oxidation) under Phillips condensation conditions to form the fused imidazole (B134444) ring.

Quinolines: Similarly, the synthesis of substituted quinolines can be envisaged starting from the 3-amino derivative. Classic methods like the Skraup or Doebner-von Miller synthesis, which involve reacting an aniline with α,β-unsaturated carbonyl compounds or their precursors in the presence of acid, could be applied to construct a fused pyridine (B92270) ring, leading to highly substituted quinoline (B57606) structures.

Applications in Stereoselective and Regioselective Synthetic Strategies

The substitution pattern of this compound inherently controls the regioselectivity of subsequent reactions. The strong electron-withdrawing character of the nitro group at position 3, and the ester at position 1, deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

The two chlorine atoms at positions 2 and 5 are not electronically equivalent. The C-5 chlorine is para to the nitro group, while the C-2 chlorine is ortho. This electronic differentiation allows for regioselective substitution. In a reaction with phenylmethanethiol, for example, the nucleophile preferentially displaces one of the chlorines, demonstrating the potential for controlled, site-selective functionalization. researchgate.net Such regiocontrol is critical in multi-step syntheses, as it obviates the need for protecting groups and reduces the formation of isomeric byproducts.

While the aromatic nature of this compound means that it is achiral and stereoselectivity is not a factor in reactions directly on the ring, it can be employed as a precursor in synthetic routes that generate chiral centers on side chains. The functional groups on the ring can be used to direct stereoselective reactions on appended moieties through steric hindrance or by introducing chiral auxiliaries.

Strategies for Isotopic Labeling and its Utility in Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. nih.govgoogle.com For a molecule like this compound, several strategies for isotopic labeling can be envisioned to study its subsequent transformations.

Labeling Strategies:

Synthesis with Labeled Precursors: The compound could be synthesized using isotopically enriched starting materials. For example, using nitric acid labeled with ¹⁵N (H¹⁵NO₃) during the nitration of the dichlorobenzoic acid precursor would yield Ethyl 2,5-dichloro-3-[¹⁵N]nitrobenzoate.

Incorporation of Labeled Reagents: In subsequent reactions, labeled reagents can be used. For instance, during the reduction of the nitro group, using a deuterated reducing agent could introduce deuterium (B1214612) into the resulting amine, which can be tracked in further steps.

Hydrogen-Isotope Exchange: While the aromatic protons are generally not readily exchangeable, under specific catalytic conditions (e.g., with D₂O and a metal catalyst), it might be possible to replace the C-4 or C-6 protons with deuterium.

Utility in Mechanistic Studies: The use of stable isotopes like ²H (deuterium), ¹³C, ¹⁵N, and ¹⁸O allows researchers to follow the transformation of the molecule using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. google.com For example, if Ethyl 3-amino-2,5-dichloro-[¹⁵N]benzoate were used in a complex heterocycle formation, the position of the ¹⁵N atom in the final product could be determined, confirming the proposed cyclization pathway. amazonaws.com This is particularly valuable in distinguishing between competing reaction mechanisms or identifying unexpected molecular rearrangements. google.comamazonaws.com

Exploration of its Potential in Materials Science Precursor Development

While specific applications of this compound in materials science are not widely documented, its structure suggests significant potential. Halogenated and nitrogen-containing aromatic compounds are known building blocks for functional organic materials, including conductive polymers, liquid crystals, and porous frameworks. researchgate.net

The di-chloro substitution pattern is particularly relevant to the synthesis of certain polymers. For example, related structures like 3,6-dianiline-2,5-dichloro-1,4-benzoquinone serve as monomers for the synthesis of polyaniline derivatives and hybrid nanocomposites with unique electronic and thermal properties. mdpi.com By reducing the nitro group of this compound to an amine and performing subsequent modifications, it could be converted into a monomer suitable for polymerization reactions. The presence of chlorine atoms could be used to tune the electronic properties of the resulting polymer or serve as sites for cross-linking or post-polymerization modification.

The rigid, functionalized aromatic core is also a feature of monomers used to create materials with well-defined nanostructures, such as covalent organic frameworks (COFs), which are of interest for applications in energy storage and catalysis. liu.se The potential for this compound to be transformed into a bifunctional or trifunctional monomer makes it an intriguing candidate for future exploration in the development of novel functional materials.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes for the Compound

Traditional synthesis routes for nitroaromatic compounds often rely on electrophilic nitration using a mixture of nitric and sulfuric acids. nih.govorgchemres.org This method, while effective, generates significant amounts of acidic waste, posing environmental and handling challenges. researchgate.netnih.gov Future research is focused on developing greener and more sustainable alternatives for the synthesis of Ethyl 2,5-dichloro-3-nitrobenzoate, which can be prepared by the esterification of 2,5-dichloro-3-nitrobenzoic acid or the nitration of ethyl 2,5-dichlorobenzoate.

Key areas of development include:

Alternative Nitrating Agents: Research is moving towards safer and more environmentally benign nitrating agents. Dinitrogen pentoxide (N₂O₅) is a promising eco-friendly alternative that can be used in nearly stoichiometric amounts, drastically reducing acidic waste. nih.gov Other modern approaches employ solid-supported reagents, ionic liquids, and milder nitrating agents like calcium nitrate, which can minimize the use of corrosive acids. researchgate.netgordon.edu

Green Reaction Conditions: The principles of green chemistry are being applied to minimize environmental impact. This includes the use of mechanochemistry (ball milling) to reduce or eliminate solvents, and microwave-assisted synthesis to decrease reaction times and energy consumption. researchgate.netgordon.edursc.org Photochemical nitration presents another eco-friendly pathway that can proceed under mild conditions. mjcce.org.mk

Catalytic Systems: The development of novel catalysts is crucial. Zeolite-based solid acid catalysts, for instance, can enhance regioselectivity in nitration reactions and are easily recyclable. researchgate.net Continuous-flow systems using heterogeneous catalysts are also being explored to improve efficiency, safety, and scalability for the synthesis of nitroaromatic compounds and their derivatives. mdpi.com

These advancements aim to create synthetic pathways that are not only higher in yield and selectivity but also economically and environmentally superior to conventional methods.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The trifunctional nature of this compound—possessing nitro, chloro, and ester groups—makes it a versatile substrate for exploring new chemical reactions. While its current applications are established, its full synthetic potential remains largely untapped. Future research will likely focus on leveraging its unique electronic and steric properties to achieve novel transformations.

Emerging research avenues include:

Selective Functional Group Manipulation: A primary focus will be the selective transformation of one functional group in the presence of others. For example, the catalytic reduction of the nitro group to an amine is a key transformation. The resulting ethyl 5-amino-2,5-dichlorobenzoate would be a valuable intermediate for synthesizing complex molecules, such as pharmaceuticals and agrochemicals, including heterocyclic compounds like substituted quinolinones. mdpi.comresearchgate.net

Cross-Coupling Reactions: The two chlorine atoms on the aromatic ring are prime handles for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Exploring the differential reactivity of these two positions could lead to the regioselective introduction of new carbon-carbon and carbon-heteroatom bonds, opening pathways to a vast array of novel, highly functionalized aromatic compounds.

Multicomponent Reactions: Designing one-pot, multicomponent reactions (MCRs) starting from this compound or its derivatives could provide rapid access to complex molecular architectures. For instance, the amino derivative could be a component in MCRs to build diverse heterocyclic libraries.

These explorations could lead to the discovery of unprecedented chemical transformations and the synthesis of novel compounds with potentially valuable biological or material properties. nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and High-Throughput Experimentation (HTE) is set to revolutionize the way chemical research is conducted. These technologies can dramatically accelerate the discovery and optimization of reactions involving this compound.

Automated Synthesis Platforms: Robotic systems can perform chemical syntheses with high precision and reproducibility, operating 24/7 with minimal human intervention. mt.comwikipedia.org Such platforms could be used to systematically synthesize a library of derivatives of this compound by varying reactants and conditions. This enables the rapid exploration of structure-activity relationships for new materials or biologically active compounds. nih.gov

High-Throughput Experimentation (HTE): HTE allows for the parallel execution of a large number of reactions on a small scale. metoree.com This is particularly useful for:

Reaction Optimization: HTE can be used to rapidly screen a wide range of catalysts, ligands, solvents, temperatures, and reactant ratios to find the optimal conditions for a specific transformation, such as a Suzuki coupling at one of the chloro positions.

Discovery of New Reactions: By systematically testing various combinations of reactants and catalysts, HTE can facilitate the discovery of entirely new reactivity patterns for this compound.

The combination of automated synthesis and HTE will enable researchers to explore the chemical space around this compound more efficiently, leading to faster development of new synthetic methodologies and novel molecules.

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

Computational chemistry provides powerful tools to understand and predict the behavior of molecules, complementing experimental work. Advanced computational modeling, particularly Density Functional Theory (DFT), offers deep insights into the properties and reactivity of this compound.

Future applications in this area include:

Predicting Reactivity: DFT calculations can model the electronic structure of the molecule, identifying the most likely sites for nucleophilic or electrophilic attack. This can help predict the regioselectivity of reactions, such as the substitution of one chloro group over the other, saving significant experimental effort.

Mechanism Elucidation: Computational modeling can be used to map out the entire reaction pathway for a given transformation. By calculating the energies of intermediates and transition states, researchers can understand the detailed mechanism of a reaction and identify the rate-determining step, which is crucial for rational reaction optimization.

Catalyst Design: One of the most exciting applications is in the in silico design of catalysts. By modeling the interaction between this compound and a potential catalyst, researchers can predict the catalyst's effectiveness. This allows for the rational design of new, highly efficient, and selective catalysts for specific transformations, such as the asymmetric reduction of the nitro group or selective cross-coupling reactions. nih.gov

The synergy between advanced computational modeling and experimental work will enable a more targeted and efficient approach to exploring the chemistry of this compound, accelerating the pace of innovation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。